N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated innovative approaches to the synthesis of novel compounds, including isoxazolines and isoxazoles, derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition processes. These methods offer potential pathways for creating compounds with similar structures to the target molecule, which could be beneficial in drug discovery and development processes (Rahmouni et al., 2014).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor activities of heterocyclic compounds incorporating pyrazolopyrimidine and similar moieties. These compounds have been evaluated for their potential against various microorganisms and cancer cell lines, indicating the broad applicability of this chemical framework in developing new therapeutic agents (Bondock et al., 2008).
Imaging and Diagnostic Applications
Compounds within the same chemical family have been synthesized for imaging purposes, such as radioligands for positron emission tomography (PET). These studies highlight the potential of such compounds in diagnosing and monitoring neuroinflammatory processes, underscoring the versatility of the target molecule's structural framework in contributing to the development of diagnostic tools (Dollé et al., 2008).
Anti-inflammatory Activity
Research into derivatives with structural similarities has also shown significant anti-inflammatory activity. This suggests potential therapeutic applications for compounds derived from or structurally related to the target molecule, particularly in treating conditions characterized by inflammation (Sunder et al., 2013).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-12-7-8-15(10-17(12)22)23-19(28)11-26-20(29)16-5-4-6-18(16)24-21(26)27-14(3)9-13(2)25-27/h7-10H,4-6,11H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPYLROUCRICSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(CCC3)N=C2N4C(=CC(=N4)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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